molecular formula C16H10O3 B1149678 3-Benzylideneisochroman-1,4-dione CAS No. 1681-79-4

3-Benzylideneisochroman-1,4-dione

Cat. No.: B1149678
CAS No.: 1681-79-4
M. Wt: 250
InChI Key:
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Description

3-Benzylideneisochroman-1,4-dione is a heterocyclic organic compound with the molecular formula C16H10O3. It is characterized by a benzylidene group attached to an isochromene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylideneisochroman-1,4-dione typically involves the Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids. The general procedure includes the use of ethyl alcohol as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature for about 12 hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar dehydrogenation techniques with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzylideneisochroman-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzylidene group or the isochromene core.

    Substitution: Substitution reactions can occur at the benzylidene group or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve standard laboratory temperatures and pressures, with specific solvents chosen based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-Benzylideneisochroman-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzylideneisochroman-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antiviral activity could involve the inhibition of viral replication or the binding to viral proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylideneisochroman-1,4-dione
  • 3,5-Dimethyl-1-benzofuran-2-carboxylic acid
  • 4-Phenyl-1,2,4-triazoline-3,5-dione

Uniqueness

This compound stands out due to its unique benzylidene group attached to the isochromene-1,4-dione core.

Properties

IUPAC Name

3-benzylideneisochromene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCIWVMRMBVNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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